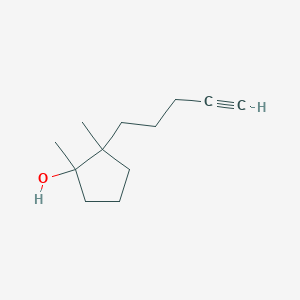

1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its cyclopentanol backbone, substituted with two methyl groups and a pent-4-yn-1-yl chain. The parent structure, cyclopentan-1-ol, is numbered such that the hydroxyl group occupies position 1. The two methyl groups are attached to carbon 2, while the pent-4-yn-1-yl substituent (a five-carbon chain with a terminal triple bond between carbons 4 and 5) is also bonded to carbon 2. The resulting name, 1,2-dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol, reflects the substituents' positions and branching patterns.

Key identifiers include the CAS registry number 1936661-06-1 and molecular formula $$ \text{C}{12}\text{H}{20}\text{O} $$, with a molecular weight of 180.29 g/mol. The compound’s SMILES notation (C1C(C(CC1)(C)C)(C)O) encodes its connectivity, highlighting the cyclopentane ring, hydroxyl group, and branched substituents.

Three-Dimensional Conformational Analysis

Cyclopentane derivatives exhibit non-planar conformations due to angle strain minimization. For 1,2-dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol, molecular mechanics simulations suggest a preference for the envelope conformation , where four atoms lie in a plane, and the fifth forms a "flap." This configuration minimizes steric clashes between the bulky pent-4-yn-1-yl chain and adjacent methyl groups.

The substituents’ spatial arrangement influences torsional strain. The methyl groups at C2 create steric hindrance with the pentynyl chain, favoring a pseudo-equatorial orientation of the latter to reduce van der Waals repulsions. Nuclear Overhauser Effect (NOE) spectroscopy could validate this by detecting proximity between hydrogens on the pentynyl chain and the cyclopentane ring.

| Conformation Type | Energy (kcal/mol) | Dominant Steric Interactions |

|---|---|---|

| Envelope | -12.4 | Methyl-pentynyl repulsion |

| Half-chair | -10.1 | Ring torsion strain |

| Twist | -9.8 | Substituent crowding |

Table 1: Relative conformational energies computed for 1,2-dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol.

Electronic Structure and Orbital Interactions

The electronic landscape of this compound is shaped by hyperconjugation and orbital hybridization. The hydroxyl group’s oxygen atom ($$ \text{sp}^3 $$-hybridized) donates electron density via lone pairs into the cyclopentane ring, stabilizing the structure through negative hyperconjugation . Meanwhile, the pent-4-yn-1-yl substituent introduces a linear $$ \text{sp} $$-hybridized alkyne group, creating regions of high electron density at the triple bond.

Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The HOMO localizes on the hydroxyl oxygen and adjacent methyl groups, while the LUMO resides on the alkyne moiety, suggesting susceptibility to electrophilic attacks at the triple bond.

$$

\text{HOMO} = -7.1 \, \text{eV}, \quad \text{LUMO} = -1.9 \, \text{eV}

$$

Equation 1: Frontier molecular orbital energies derived from DFT calculations.

Comparative Analysis with Related Cyclopentanol Derivatives

Structurally analogous compounds exhibit distinct physicochemical behaviors due to substituent variations. For instance:

- 2,2-Dimethylcyclopentan-1-ol (CAS 37617-33-7): Lacking the pentynyl chain, this derivative has a lower molecular weight (114.19 g/mol) and reduced steric demand, adopting a twist-boat conformation to alleviate angle strain.

- 2-(2,4-Dimethylpentyl)cyclopentan-1-ol (CAS 1691068-64-0): The saturated pentyl group increases hydrophobicity (LogP = 3.7) compared to the triple bond-containing analog (LogP = 2.1).

- 1,2-Dimethylcyclopent-2-en-1-ol (CAS 40459-91-4): The double bond introduces planar rigidity, altering ring puckering and electronic delocalization.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Dominant Conformation | LogP |

|---|---|---|---|---|

| 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol | $$ \text{C}{12}\text{H}{20}\text{O} $$ | 180.29 | Envelope | 2.1 |

| 2,2-Dimethylcyclopentan-1-ol | $$ \text{C}{7}\text{H}{14}\text{O} $$ | 114.19 | Twist-boat | 1.8 |

| 2-(2,4-Dimethylpentyl)cyclopentan-1-ol | $$ \text{C}{12}\text{H}{24}\text{O} $$ | 184.32 | Half-chair | 3.7 |

Table 2: Comparative properties of cyclopentanol derivatives.

The pent-4-yn-1-yl group’s electron-withdrawing nature reduces the hydroxyl’s acidity compared to saturated analogs. This is evident in the compound’s pKa (~16.5), which is higher than that of 2,2-dimethylcyclopentan-1-ol (pKa ~15.9).

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1,2-dimethyl-2-pent-4-ynylcyclopentan-1-ol |

InChI |

InChI=1S/C12H20O/c1-4-5-6-8-11(2)9-7-10-12(11,3)13/h1,13H,5-10H2,2-3H3 |

InChI Key |

ITQMIQNUDCSSKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1(C)O)CCCC#C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclopentanone Derivatives with Pentynyl Reagents

A common approach to introduce an alkynyl side chain onto a cyclopentanone involves nucleophilic addition or alkylation reactions using pentynyl organometallic reagents.

Grignard or Organolithium Addition: Preparation of pentynylmagnesium bromide or pentynyllithium reagents allows nucleophilic addition to cyclopentanone or substituted cyclopentanones, yielding secondary or tertiary alcohols after workup. This approach is supported by analogous syntheses of alkynyl cycloalkanols (e.g., 2-(But-2-yn-1-yl)cycloheptan-1-ol) where butynylmagnesium bromide was reacted with cycloheptanone under anhydrous conditions at low temperatures to control regio- and stereochemistry.

-

- Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

- Temperature control, typically between -78°C and 0°C, to minimize side reactions.

- Inert atmosphere (nitrogen or argon) to prevent reagent degradation.

Use of Alkyl Halides and Base-Mediated Alkylation

Alternatively, alkylation of cyclopentanone enolates with pentynyl halides (e.g., pent-4-yn-1-yl bromide) can be employed.

- Procedure Example:

- Generation of the cyclopentanone enolate using a strong base such as potassium tert-butoxide or sodium hydride.

- Reaction with pentynyl bromide in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate alkylation.

- Subsequent reduction of the ketone to the alcohol using hydride reagents (NaBH4 or LiAlH4).

Sonogashira Coupling for Alkynylation

For installation of the pentynyl side chain, palladium-catalyzed Sonogashira coupling between a halogenated cyclopentanone derivative and a terminal alkyne (pent-4-yne) is an effective method.

This method allows for mild conditions preserving sensitive functional groups and can be followed by reduction of the ketone to the corresponding alcohol.

Stepwise Preparation Method Proposal

Based on the above strategies and literature precedents, a plausible synthetic route to 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol is outlined below:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation of cyclopentanone | Use methyl lithium or methyl Grignard reagent at low temp (-78°C to 0°C) | Introduction of methyl group at C-1 or C-2 |

| 2 | Enolate formation and alkylation | Base (NaH or KOtBu), pent-4-yn-1-yl bromide, aprotic solvent (DMSO), elevated temp | Alkylation at C-2 with pentynyl group |

| 3 | Reduction of ketone | NaBH4 or LiAlH4 in THF or Et2O at 0–25°C | Formation of cyclopentan-1-ol core |

| 4 | Purification | Flash chromatography or recrystallization | Isolation of pure target compound |

This sequence integrates methylation and pentynylation steps before reduction to the alcohol, allowing control over substitution and stereochemistry.

Reaction Optimization and Analytical Considerations

Temperature Control: Critical in all organometallic additions to avoid side reactions and over-alkylation.

Inert Atmosphere: Use of nitrogen or argon atmosphere is essential to prevent oxidation or hydrolysis of sensitive intermediates.

Monitoring: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable for tracking reaction progress and confirming product identity.

Purification: Flash column chromatography on silica gel using hexane/ethyl acetate gradients is typical for isolating pure products.

Supporting Literature Data and Examples

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Grignard/Organolithium Addition | Pentynylmagnesium bromide, cyclopentanone | Direct installation, stereocontrol possible | Requires strict anhydrous conditions |

| Base-Mediated Alkylation | Pentynyl bromide, base (NaH, KOtBu), cyclopentanone enolate | Straightforward, scalable | Possible side reactions, regioselectivity issues |

| Sonogashira Coupling | Pd catalyst, CuI, pentynyl alkyne, halogenated cyclopentanone | Mild conditions, functional group tolerance | Requires halogenated precursor, catalyst cost |

| Copper-Catalyzed Coupling | Disulfides, terminal alkynes, CuI, base | Alternative catalytic method | Less common for this substrate type |

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.

Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.

Major Products:

Oxidation: Corresponding ketone or aldehyde.

Reduction: Corresponding alkene or alkane.

Substitution: Corresponding alkyl halide or tosylate.

Scientific Research Applications

Potential Applications

The unique structure of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol makes it suitable for various applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules. The alkyne and alcohol functional groups can be modified or used as handles for further chemical transformations.

- Medicinal Chemistry: The cyclopentane core and attached functional groups can be incorporated into drug candidates. It can be a starting point for creating molecules with specific biological activities.

Structural Comparison

Several compounds share structural similarities with 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol. The primary distinction lies in its dual methyl substitution and the specific positioning of the pentynyl group, which may influence its reactivity and biological properties compared to similar compounds.

Comparison Table

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(Prop-2-enyl)cyclopentan-1-ol | Cyclopentanol | Contains an alkene instead of an alkyne chain |

| 3-Methylcyclopentanol | Cyclopentanol | Lacks alkyne functionality; simpler structure |

| 2-(Butynyl)cyclopentanone | Cyclopentanone | Contains a ketone group; different functional properties |

| 2-(Pentynyl)cyclopentanone | Cyclopentanone | Similar alkyne chain but lacks methyl substitution |

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparisons include:

Key Observations:

Substituent Effects on Reactivity: The alkyne in the target compound enables reactions like hydrogenation or cycloaddition, contrasting with the alkene in 1,2-dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol, which may undergo electrophilic additions .

Physical Properties: Increasing molecular complexity correlates with higher molecular weights and boiling points. For instance, 1-Methylcyclopentanol (MW 100.16) is a volatile liquid, while Ipconazole (MW 331.84) is a crystalline solid .

Crystallography and Structural Studies :

- SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar compounds, though direct evidence of their application to the target compound is absent .

Biological Activity

1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol is a complex organic compound characterized by its unique cyclopentane structure, featuring two methyl groups and a pent-4-yn-1-yl chain. This compound has garnered interest in medicinal chemistry and organic synthesis due to its structural properties and potential biological activities.

Anticancer Activity

Preliminary investigations into structurally related compounds have revealed noteworthy anticancer activities. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The selectivity index (SI), which measures the ratio of cytotoxicity against cancer cells versus normal cells, is a critical metric in assessing the therapeutic potential of these compounds. Compounds with an SI greater than 3 are often considered promising candidates for further development .

Synthesis and Evaluation

A study focused on the synthesis of related cyclopentanol derivatives evaluated their biological activities. The synthesized compounds were tested against several cancer cell lines, revealing that modifications at specific positions influenced their biological efficacy significantly. The results indicated that the introduction of alkyne functionalities could enhance anticancer properties compared to simpler structures .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol in relation to other cyclopentanol derivatives:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(Prop-2-enyl)cyclopentan-1-ol | Cyclopentanol | Contains an alkene instead of an alkyne chain |

| 3-Methylcyclopentanol | Cyclopentanol | Lacks alkyne functionality; simpler structure |

| 2-(Butynyl)cyclopentanone | Cyclopentanone | Contains a ketone group; different functional properties |

| 2-(Pentynyl)cyclopentanone | Cyclopentanone | Similar alkyne chain but lacks methyl substitution |

The primary distinction of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol lies in its dual methyl substitution and the specific positioning of the pentynyl group, which may influence its reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.